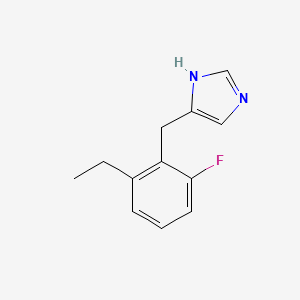
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester is an organic compound that belongs to the class of phenylacrylic acid esters. This compound is characterized by the presence of a bromine and a fluorine atom attached to the phenyl ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester typically involves the esterification of 3-(5-Bromo-2-fluoro-phenyl)-acrylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(5-Bromo-2-fluoro-phenyl)-acrylic acid or 3-(5-Bromo-2-fluoro-phenyl)-acetone.
Reduction: Formation of 3-(5-Bromo-2-fluoro-phenyl)-propanol.
Substitution: Formation of various substituted phenylacrylic acid esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Bromo-2-fluoro-phenyl)-acrylic acid ethyl ester
- 3-(5-Bromo-2-fluoro-phenyl)-acrylic acid
- 3-(5-Bromo-2-fluoro-phenyl)-propanol
Uniqueness
Compared to its analogs, (2E)-3-(5-Bromo-2-fluorophenyl)-2-propenoic acid, methyl ester exhibits unique reactivity due to the ester group, which makes it more versatile in synthetic applications. The presence of both bromine and fluorine atoms also imparts distinct electronic properties, enhancing its potential biological activities.
Propiedades
Fórmula molecular |
C10H8BrFO2 |
|---|---|
Peso molecular |
259.07 g/mol |
Nombre IUPAC |
methyl 3-(5-bromo-2-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h2-6H,1H3 |
Clave InChI |
GYWRMVBEENZIRO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=CC1=C(C=CC(=C1)Br)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

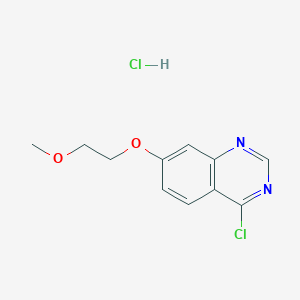

![(5-Bromo-2-chloro-phenyl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B8415777.png)
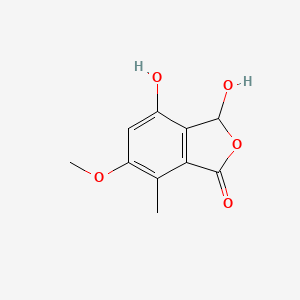
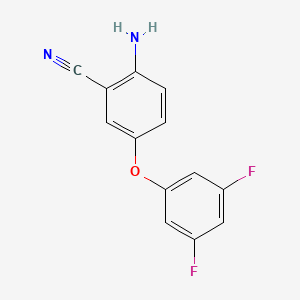
![(6-Aminospiro[3.3]heptane-2,2-diyl)dimethanol](/img/structure/B8415806.png)
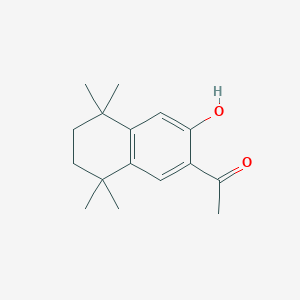
![Diethyl 2-[(2,5-dichloro-3-thienyl)methyl]malonate](/img/structure/B8415821.png)
![3-bromo-N-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzenecarboxamide](/img/structure/B8415829.png)
